The COL1A1 gene encodes the pro-alpha1(I) chain, which is synthesized in fibroblasts and other connective tissue cells. This gene is located on chromosome 17 and is responsible for producing the essential components of type I collagen. Mutations in this gene can lead to various connective tissue disorders, such as osteogenesis imperfecta and Ehlers-Danlos syndrome .
Collagen I, alpha chain (98-110) falls under the classification of structural proteins within the larger family of collagens. It is categorized as a fibrillar collagen due to its role in forming fibers that provide strength and support in tissues.
The synthesis of Collagen I begins with the transcription of the COL1A1 gene into messenger RNA, which is then translated into a precursor protein known as prepro-alpha1(I) chain. This process occurs in the rough endoplasmic reticulum where several modifications take place:
After assembly, procollagen is transported to the Golgi apparatus for further modification before being secreted into the extracellular space. Once outside the cell, enzymes called collagen peptidases remove non-helical ends to form tropocollagen, which then aggregates into collagen fibrils .
The molecular structure of Collagen I involves a unique triple helix formation characterized by repeating Gly-Xaa-Yaa sequences, where Glycine occupies every third position. The segment from amino acids 98 to 110 contributes to the stability of this helical structure through specific interactions and bonding patterns.
The precise sequence for Collagen I, alpha chain (98-110) is critical for maintaining the integrity of the triple helix:
Collagen undergoes several enzymatic reactions during its synthesis:
These reactions are crucial for proper folding and assembly into functional collagen fibers. Deficiencies or mutations affecting these processes can lead to weakened connective tissues.
The mechanism by which Collagen I functions involves its structural role in providing support to tissues:
Studies have shown that specific domains within Collagen I can stimulate fibroblast activity, enhancing collagen biosynthesis and tissue repair processes .
Research indicates that alterations in the amino acid composition or modifications can significantly impact collagen's physical properties and biological functions .
Collagen I has numerous applications in biomedical research and clinical settings:
The Collagen I, alpha chain (98-110) peptide represents a 13-amino acid fragment of the collagen alpha-1(I) chain encoded by the COL1A1 gene. Its primary sequence is Gly-Leu-Hyp-Gly-Nle-Lys-Gly-His-Arg-Gly-Phe-Ser-Gly (where Hyp = hydroxyproline and Nle = norleucine), corresponding to residues 98–110 of the immature collagen chain [6]. This sequence exemplifies the characteristic (Gly-X-Y)n repeating motif essential for collagen assembly, with X and Y frequently representing proline and lysine residues.
A critical post-translational modification occurs at position 100, where specific proline residues undergo enzymatic hydroxylation to form 4-hydroxyproline (Hyp). This modification is catalyzed by prolyl hydroxylase enzymes and is indispensable for stabilizing the triple-helical conformation through interchain hydrogen bonding [4] [6]. Additional modifications include lysine hydroxylation and glycosylation in adjacent domains, though these are less prominent within this specific fragment.
Table 1: Primary Structural Features of Collagen I (98-110) Peptide
Feature | Detail | Functional Significance |
---|---|---|
Amino Acid Sequence | Gly-Leu-Hyp-Gly-Nle-Lys-Gly-His-Arg-Gly-Phe-Ser-Gly | Core structural motif |
Molecular Formula | C57H91N19O16 | Defines elemental composition |
Molecular Weight | 1302.5 g/mol | Verified via mass spectrometry |
Key Modification | Proline → 4-Hydroxyproline (Position 100) | Enhances triple-helix stability via H-bonding |
The (98-110) segment contributes to the supramolecular stability of the collagen type I triple helix, a right-handed structure formed by two α1(I) chains and one α2(I) chain. The central role of glycine at every third position (e.g., Gly-98, Gly-101, Gly-104) allows tight packing of the three polypeptide chains, as its small side chain fits within the constrained helical core [6]. The hydroxyproline at position 100 further stabilizes this assembly via interchain hydrogen bonds involving its hydroxyl group.
Biophysical studies indicate that substitutions disrupting the Gly-X-Y repeat—particularly glycine mutations—compromise helix integrity, leading to local unwinding and increased protease susceptibility. While the (98-110) fragment itself does not form an independent triple helix, it acts as a critical stabilization node within the larger fibrillar structure. Notably, this domain includes the integrin-binding motif GFXGER (residues 107-112, partially overlapping this fragment), essential for cell-matrix adhesion signaling .
Table 2: Structural Contributions of the (98-110) Domain to Collagen Fibrillogenesis
Structural Attribute | Contribution to Triple Helix | Experimental Evidence |
---|---|---|
Glycine Residues | Enables close chain packing in helical core | NMR studies of synthetic peptides |
4-Hydroxyproline (Hyp100) | Forms interchain H-bonds; increases Tm | Thermal denaturation assays; MD simulations |
Hydrophobic Residues | Stabilizes local helix via hydrophobic clusters | Circular dichroism spectroscopy |
Integrin-Binding Motif | Mediates cell adhesion (partial sequence: GFS) | Solid-phase receptor binding assays |
The COL1A1 gene resides on human chromosome 17q21.33, spanning approximately 18 kb and comprising 51 exons. Its genomic architecture includes a high GC-rich promoter and multiple enhancer elements responsive to cytokines (e.g., TGF-β), mechanical stress, and hormonal signals [2] [6] [10]. A defining feature of COL1A1 mRNA is its 5' stem-loop structure (nucleotides +1 to +120), which plays a pivotal role in post-transcriptional regulation. This conserved hairpin inhibits ribosomal scanning and translation initiation under basal conditions but dynamically recruits RNA-binding proteins (e.g., a 120-kDa cap-binding complex) in activated cells to modulate collagen output [7].
The 3' untranslated region (3' UTR) further fine-tunes mRNA stability through interactions with proteins like αCP (poly-C-binding protein), particularly in fibrogenic contexts such as hepatic stellate cell activation. This dual-regulatory mechanism—5' cap-dependent translation control coupled with 3' UTR-mediated stability—allows cells to rapidly adjust collagen synthesis during tissue repair or pathological fibrosis [7].
Table 3: Key Transcriptional and Post-Transcriptional Regulators of COL1A1
Regulatory Element | Mechanism | Biological Impact |
---|---|---|
5' Stem-Loop (1–120 nt) | Binds cap-dependent complexes; modulates translation initiation | Represses basal collagen synthesis; enables stress-inducible expression |
3' UTR | Recruits αCP stabilizing complex | Prolongs mRNA half-life in fibrotic environments |
TGF-β Response Elements | Enhances promoter activity via Smad signaling | Drives collagen overproduction in fibrosis |
Vitamin D Response Element | Binds VDR; suppresses transcription | Links collagen regulation to bone mineralization |
Somatic amplification or dysregulated expression of COL1A1 is implicated in multiple connective tissue pathologies. In osteogenesis imperfecta (OI), heterozygous mutations cause quantitative (reduced functional protein) or qualitative (structurally abnormal collagen) defects. Quantitative defects typically result in mild OI type I, while glycine substitutions within the triple helix (e.g., in residues 98–110) cause severe OI types II–IV due to helix destabilization [3] [10]. A Ukrainian cohort study identified 27 novel COL1A1 pathogenic variants, with helical glycine substitutions correlating with fracture frequency (mean 3.51/year in OI type III) and skeletal deformities [10].
Beyond OI, COL1A1 overexpression occurs in fibroproliferative disorders. In dermatofibrosarcoma protuberans, a chromosomal translocation t(17;22) fuses COL1A1 with the platelet-derived growth factor gene (PDGFB), generating a fusion protein that constitutively activates PDGF signaling and drives tumor growth [2] [6]. Similarly, in liver fibrosis, activated stellate cells exhibit coordinated upregulation of COL1A1 and COL1A2 mRNA via enhanced transcription and mRNA stabilization, depositing excessive collagen I into the extracellular matrix [7].
Table 4: Pathological Conditions Linked to COL1A1 Dysregulation
Disorder | Molecular Mechanism | Clinical Manifestations |
---|---|---|
Osteogenesis Imperfecta (OI) | Glycine substitutions in triple helix; haploinsufficiency | Bone fragility, blue sclerae, dentinogenesis imperfecta |
Dermatofibrosarcoma Protuberans | COL1A1-PDGFB fusion gene | Uncontrolled cell proliferation; invasive skin tumors |
Hepatic Fibrosis | TGF-β-driven transcriptional upregulation | Excessive ECM deposition; liver architecture disruption |
Glaucoma | Compound heterozygous COL1A1 variants | Anterior segment dysgenesis; elevated intraocular pressure |
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